molecular formula C17H28N6OS B4769627 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE

Cat. No.: B4769627
M. Wt: 364.5 g/mol
InChI Key: QXTSRMKFLLGHFX-UHFFFAOYSA-N
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Description

2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and triazole rings. The pyrazole ring can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The triazole ring is often formed via the Huisgen cycloaddition reaction between azides and alkynes .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems to ensure consistent quality and scalability .

Mechanism of Action

The mechanism of action of 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes . The sulfanyl group and the heterocyclic rings play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE apart from similar compounds is its unique combination of a pyrazole ring, a triazole ring, and a sulfanyl group.

Properties

IUPAC Name

2-[[5-(1,5-dimethylpyrazol-3-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6OS/c1-11(2)8-18-15(24)10-25-17-20-19-16(23(17)9-12(3)4)14-7-13(5)22(6)21-14/h7,11-12H,8-10H2,1-6H3,(H,18,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTSRMKFLLGHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(N2CC(C)C)SCC(=O)NCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-{[5-(1,5-DIMETHYL-1H-PYRAZOL-3-YL)-4-ISOBUTYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N~1~-ISOBUTYLACETAMIDE

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